Cancer/testis antigen 1 (124-135), also known as Cancer testis antigen gene 1B, is a member of the cancer/testis antigen family, which is characterized by its restricted expression to germ cells in normal tissues and aberrant expression in various malignancies. This antigen plays a significant role in cancer immunotherapy due to its ability to elicit immune responses. The gene encoding this antigen is located on the X chromosome, specifically at Xq28, and has been linked to different types of cancers, including melanoma and lung cancer.
The Cancer/testis antigen 1 (124-135) was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with cancer. Subsequent studies have revealed its unique expression pattern and potential as a target for immunotherapy. The protein product, New York esophageal squamous cell carcinoma 1, consists of 180 amino acids with a molecular weight of approximately 18 kDa .
Cancer/testis antigens are classified based on their expression patterns and roles in tumorigenesis. They are predominantly expressed in the testis under normal physiological conditions but are also found in various tumors. This duality makes them attractive targets for cancer immunotherapy. The classification includes subfamilies such as MAGE, SSX, and NY-ESO-1, among others .
The synthesis of Cancer/testis antigen 1 (124-135) typically involves recombinant DNA technology. This process includes:
The cloning process often utilizes techniques such as polymerase chain reaction to amplify the gene and restriction enzyme digestion to facilitate the insertion into the plasmid vector. Following transfection, the expression of the antigen can be confirmed using techniques like Western blotting or enzyme-linked immunosorbent assay.
The molecular structure of Cancer/testis antigen 1 (124-135) reveals a complex arrangement that includes hydrophilic and hydrophobic regions. The protein features:
The protein's secondary structure has been predicted to include flexible loops in the N-terminal domain and helical conformations in the C-terminal domain, which are essential for its interaction with immune components .
Cancer/testis antigens participate in various biochemical reactions within the cellular environment. These include:
The characterization of these reactions often employs mass spectrometry and co-immunoprecipitation techniques to elucidate interaction networks involving Cancer/testis antigens .
The mechanism of action for Cancer/testis antigen 1 (124-135) primarily involves:
Studies have shown that the presence of this antigen correlates with enhanced T-cell responses in patients, suggesting its potential utility as a biomarker for immunotherapy efficacy .
Cancer/testis antigen 1 (124-135) exhibits several notable physical properties:
The chemical properties include:
Relevant analyses often involve stability testing under various conditions to determine optimal storage and handling protocols .
Cancer/testis antigen 1 (124-135) has several significant applications in scientific research and clinical practice:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4